1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine
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Description
1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine, commonly known as DTH, is an organic compound belonging to the class of hydrazines. It is a colorless, flammable liquid with a boiling point of 202 °C and a melting point of -25 °C. DTH is used as a reagent in organic synthesis and is also used in the manufacture of polymers, pharmaceuticals, and other materials. The compound is also used in the production of various polymers and plastics, as well as in the production of dyes and pigments.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Dialkylaluminum Hydrazides Synthesis : The reaction of di(tert-butyl)aluminum hydride with hydrazine led to the discovery of hydrazide compounds that are significant in the formation of complex aluminum and nitrogen-rich compounds. These findings are crucial for understanding the synthesis and structural properties of aluminum hydrazide complexes (Uhl, Molter, & Neumüller, 2001).
Heterocyclic Compounds Synthesis : The interaction of pyrimidine carbonitriles with hydrazine hydrate facilitated the creation of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and tetrazines. This work underscores the versatility of hydrazine in synthesizing potential polydentate ligands and heterocyclic compounds with potential applications in materials science and chemistry (Krivopalov, Bushuev, Gatilov, & Shkurko, 2010).
Macrocyclic and Acyclic Complexes Formation
- Yttrium Ion Templated Synthesis : The synthesis of macrocyclic and acyclic complexes using 2,6-diacetylpyridine and hydrazine reveals the role of metal ion templates in forming structurally complex compounds. Such research is vital for the development of new materials and catalysts in coordination chemistry (Radecka-Paryzek, 1989).
Advanced Materials Development
- Metal-Free Oxidative Cyclization : A novel method for the synthesis of 1,2-dihydropyridazines and pyrazoles through metal-free conditions has been discovered. This research contributes to the development of new synthetic methodologies in organic chemistry, emphasizing the importance of hydrazines in facilitating cyclization reactions under environmentally benign conditions (Cheng, Shen, Wu, Xu, & Yan, 2021).
Environmental and Biological Sensing
- Hydrazine-Selective Fluorescent Probes : The development of fluorescent probes for hydrazine detection highlights the application of hydrazine and its derivatives in environmental monitoring and safety. Such probes can detect hydrazine with high selectivity and sensitivity, underlining the compound's relevance in creating sensing tools for biological and environmental applications (Jung, Park, Kang, & Kim, 2019).
properties
IUPAC Name |
1,2-bis(1-adamantyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21-22H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUOFGVVABQIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NNC45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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